Home > Products > Screening Compounds P125584 > ICI-D 7114 (hydrochloride)
ICI-D 7114 (hydrochloride) -

ICI-D 7114 (hydrochloride)

Catalog Number: EVT-1594456
CAS Number:
Molecular Formula: C22H31ClN2O6
Molecular Weight: 454.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ICI-D 7114 (hydrochloride) is a synthetic compound primarily investigated for its potential as an anti-obesity agent. It belongs to a class of drugs known as selective beta-adrenoceptor agonists, specifically targeting the beta-3 adrenoceptors. This compound has been shown to stimulate thermogenesis and activate brown adipose tissue, making it a subject of interest in metabolic research and obesity treatment .

Source and Classification

ICI-D 7114 (hydrochloride) is classified as a beta-adrenoceptor agonist, with the chemical formula C22H31ClN2O6 and a molecular weight of approximately 432.95 g/mol. It is often utilized in pharmacological studies to explore its effects on metabolic processes and energy expenditure .

Synthesis Analysis

Methods and Technical Details

The synthesis of ICI-D 7114 involves several key steps that utilize various organic chemistry techniques. The retrosynthetic analysis indicates that the compound can be derived from simpler precursors through a series of reactions, including nucleophilic substitutions and functional group interconversions.

  1. Starting Materials: The synthesis typically begins with compounds such as 4-hydroxyphenol and 1,2-dibromethane.
  2. Key Reactions:
    • Alkylation reactions are performed using benzyl chloride in the presence of bases to form intermediates.
    • Functional groups are selectively modified to achieve the desired structure while avoiding chemoselectivity issues .
  3. Final Steps: The final product is obtained through careful control of reaction conditions to ensure high yield and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of ICI-D 7114 features several functional groups, including ethers, amines, and hydroxyls, which contribute to its biological activity. The structural representation can be summarized as follows:

  • Core Structure: The compound contains a phenolic structure with ether linkages and an amine group.
  • 3D Configuration: The spatial arrangement of atoms is crucial for its interaction with beta-adrenoceptors.

Structural Data

  • Molecular Formula: C22H31ClN2O6
  • CAS Number: 129689-28-7
  • PubChem CID: 23368803 .
Chemical Reactions Analysis

Reactions and Technical Details

ICI-D 7114 undergoes several chemical reactions that are critical for its synthesis and function:

  1. Nucleophilic Substitution: This reaction is central in forming the ether bonds within the molecule.
  2. Alkylation: Key alkylation steps involve the reaction of benzylamine with alkyl halides under basic conditions.
  3. Functional Group Interconversion: Modifications such as oxidation or reduction may also be employed depending on the synthetic route chosen .
Mechanism of Action

Process and Data

The mechanism by which ICI-D 7114 exerts its effects involves selective activation of beta-3 adrenoceptors located primarily in brown adipose tissue:

  1. Activation of Receptors: Upon binding to beta-3 adrenoceptors, ICI-D 7114 stimulates adenylate cyclase activity, leading to increased cyclic adenosine monophosphate levels.
  2. Thermogenesis Induction: This increase promotes lipolysis and thermogenic processes, enhancing energy expenditure without significantly affecting heart rate or blood pressure .
  3. Physiological Effects: Studies have indicated that ICI-D 7114 can increase whole-body energy expenditure by activating brown fat thermogenesis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ICI-D 7114 (hydrochloride) typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, making it suitable for various formulations.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant data regarding these properties can be referenced from chemical databases such as PubChem .

Applications

Scientific Uses

ICI-D 7114 has primarily been studied for its potential applications in:

  • Obesity Treatment: Due to its ability to stimulate thermogenesis, it is explored as a therapeutic agent for weight management.
  • Metabolic Research: It serves as a tool for understanding the role of beta-adrenoceptors in energy metabolism and thermoregulation.
  • Pharmacological Studies: Its selective action makes it valuable for investigating receptor-specific pathways without off-target effects typical of non-selective agents .
Introduction to ICI-D 7114 (Hydrochloride) in Metabolic Research

Historical Context of Beta-3 Adrenoceptor Agonists in Obesity Therapeutics

The therapeutic landscape for obesity in the late 20th century was marked by failures of non-selective sympathomimetic agents due to significant cardiovascular and central nervous system liabilities. The identification of an "atypical" beta-adrenoceptor in adipose tissue in the 1980s—distinct from the classical β₁ (cardiac) and β₂ (respiratory) subtypes—provided a new pharmacological target. This receptor, later classified as the β₃-adrenoceptor (β₃-AR), exhibited a unique expression profile predominantly in adipose tissue and smooth muscle, offering a pathway to selectively modulate metabolic processes without widespread systemic effects [2] [9].

ICI-D 7114 hydrochloride was developed by Zeneca (formerly ICI Pharmaceuticals) as part of a focused effort to create selective β₃-AR agonists with optimized thermogenic properties. Preceding compounds like BRL-37344 demonstrated the anti-obesity potential of β₃-agonism in rodent models but lacked sufficient selectivity or pharmacokinetic properties for robust clinical translation. ICI-D 7114 emerged with superior receptor binding specificity, showing potent agonism at β₃-ARs (EC₅₀ values in the nanomolar range) while exhibiting minimal activity at β₁ and β₂ receptors even at micromolar concentrations. This selectivity was confirmed in functional assays where ICI-D 7114 stimulated lipolysis and oxygen consumption in adipocytes without increasing heart rate in isolated cardiac preparations [2] [7].

Table 1: Evolution of Key Selective β₃-Adrenoceptor Agonists in Metabolic Research

CompoundAlternative DesignationsPrimary Research FocusKey Advancement
BRL-37344-Proof-of-concept for β₃-mediated lipolysisFirst demonstration of anti-obesity effects in rodents
CL 316,243-BAT activation & insulin sensitizationHigh potency; used extensively in mechanistic studies
ICI-D 7114 (ZD-7114)ICI D7114, ZD7114Selective thermogenesis in vivoImproved β₃-selectivity; validated BAT-targeted energy expenditure
SR 58611AAmibegronAnxiolytic effects & metabolic actionsDual CNS/peripheral activity
MirabegronMyrbetriq®Overactive bladder; metabolic side-effectsOnly FDA-approved β₃-agonist (non-metabolic indication)

Molecular characterization reveals ICI-D 7114 hydrochloride has the systematic name (S)-4-[2-hydroxy-3-phenoxypropylaminoethoxy]-N-(2-methoxyethyl)phenoxyacetamide hydrochloride. Its structure features a phenoxypropanolamine backbone linked to a phenoxyacetamide group via an ethoxy spacer, with a critical chiral center conferring stereoselective activity. The hydrochloride salt enhances water solubility (>20 mg/mL), facilitating in vivo administration in preclinical models. The compound appears as a white to off-white powder, stable under standard laboratory storage conditions (2-8°C), with an optical rotation of [α]/D = -10.7° (c = 1.0 in methanol) [1] [3] .

The research impact of ICI-D 7114 was profound. Studies demonstrated its ability to counteract diet-induced obesity in rodent models without eliciting tachycardia—a major limitation of earlier beta-agonists like ephedrine. Crucially, it provided the first direct evidence that selective β₃-agonism could activate thermogenesis even in species with intrinsically low BAT activity, challenging the prevailing notion that BAT was metabolically irrelevant in adult mammals. This finding revitalized interest in BAT as a therapeutic target for human obesity [2] [8].

Rationale for Targeting Brown Adipose Tissue (BAT) in Energy Expenditure Modulation

The therapeutic rationale for ICI-D 7114 centers on its ability to selectively activate brown adipocyte thermogenesis. Unlike white adipocytes that store energy as triglycerides, brown adipocytes contain abundant mitochondria expressing uncoupling protein 1 (UCP1). When activated (e.g., by cold or β-adrenergic signaling), UCP1 dissipates the mitochondrial proton gradient as heat instead of ATP, leading to substantial energy expenditure—a process termed non-shivering thermogenesis. BAT's thermogenic capacity is immense: estimates suggest that fully activating just 50 grams of human BAT could expend up to 20% of basal caloric requirements [4] [6] [8].

ICI-D 7114 exploits this physiology through selective β₃-AR agonism. The β₃-AR is the predominant beta-adrenoceptor subtype on brown and beige adipocytes. Its activation triggers a Gs-protein-mediated cascade, increasing intracellular cAMP, activating protein kinase A (PKA), and ultimately stimulating hormone-sensitive lipase (HSL). This liberates free fatty acids from lipid droplets, serving as both fuel for oxidation and direct activators of UCP1. Simultaneously, β₃-agonism enhances glucose uptake via GLUT4 translocation, providing glycolytic substrate to support thermogenesis. This dual substrate mobilization creates a powerful calorie-burning sink [1] [4] [8].

Table 2: Brown Adipose Tissue Subtypes Targeted by β₃-Adrenoceptor Agonists

CharacteristicClassical Brown Adipose Tissue (cBAT)Recruitable/Beige Adipose Tissue (rBAT)
Developmental OriginMyf5+ progenitor lineage (shared with skeletal muscle)Myf5- progenitors; de-differentiation from white adipocytes
Primary LocationInterscapular, perirenal, supraclavicular depotsSubcutaneous white adipose depots (inducible)
InducibilityConstitutively present but activity modulatedRequires induction (cold, β-agonism, exercise, nutrients)
UCP1 ExpressionHigh baseline expressionLow baseline; highly inducible
Response to ICI-D 7114Direct acute activation of thermogenesisRecruitment and activation (browning of white fat)

The discovery of functional BAT in adult humans via FDG-PET imaging reignited interest in compounds like ICI-D 7114. Human BAT depots, particularly in the supraclavicular and cervical regions, express high levels of β₃-AR and exhibit glucose uptake upon cold exposure. Critically, BAT activity inversely correlates with body mass index (BMI) and age, suggesting its dysfunction contributes to obesity pathogenesis. ICI-D 7114 studies in animals demonstrated that pharmacological BAT activation increases whole-body oxygen consumption by 20-35%, reduces adiposity, and improves insulin sensitivity—effects blunted in UCP1-knockout models [4] [6] [8].

Beyond thermogenesis, ICI-D 7114 revealed BAT's endocrine functions. Activated BAT releases batokines (e.g., FGF21, IL-6) that enhance insulin sensitivity in liver and muscle, and promote lipoprotein lipase-mediated clearance of triglyceride-rich particles from circulation. This creates a metabolically favorable profile: ICI-D 7114-treated rodents exhibit not only reduced adiposity but also improved glucose tolerance and decreased circulating triglycerides. These findings position BAT activation as a dual strategy against obesity and its cardiometabolic complications [4] [8] [10].

The distinction between classical BAT (cBAT) and recruitable/beige adipose tissue (rBAT) is pharmacologically relevant. While ICI-D 7114 acutely activates thermogenesis in pre-existing cBAT, it also induces WAT browning—the transdifferentiation of white adipocytes into UCP1-expressing beige cells within subcutaneous depots. This expands the thermogenic capacity beyond anatomical BAT depots. However, beige adipocytes exhibit greater plasticity, reverting to white adipocytes upon agonist withdrawal, suggesting chronic β₃-stimulation may be necessary for sustained benefits [6] [8] [10].

Table 3: Key Metabolic Effects of ICI-D 7114 Hydrochloride in Preclinical Models

Metabolic ParameterEffect of ICI-D 7114Mechanistic Basis
Whole-body Energy Expenditure↑ Oxygen consumption (20-35%)BAT/beige adipose UCP1 activation; substrate cycling
Adiposity↓ Fat mass; ↓ Weight gain on high-fat dietLipolysis stimulation; thermogenic energy dissipation
Glucose Homeostasis↑ Insulin sensitivity; ↓ Fasting glucoseBAT-mediated glucose disposal; improved skeletal muscle insulin action
Lipid Metabolism↓ Serum triglycerides; ↑ Fatty acid oxidationBAT lipoprotein lipase activation; hepatic VLDL suppression
BAT Morphology↑ Mitochondrial biogenesis; ↑ UCP1 expressionPGC-1α activation via β₃-AR/cAMP signaling

Properties

Product Name

ICI-D 7114 (hydrochloride)

IUPAC Name

2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride

Molecular Formula

C22H31ClN2O6

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H

InChI Key

KCAMZVQSGDBGGF-UHFFFAOYSA-N

Synonyms

(S)-4-(2-hydroxy-3-phenoxypropylaminoethoxy)-N-(2-methoxyethyl)phenoxyacetamide
ICI D7114
ZD 7114
ZD7114
Zeneca ZD7114

Canonical SMILES

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.